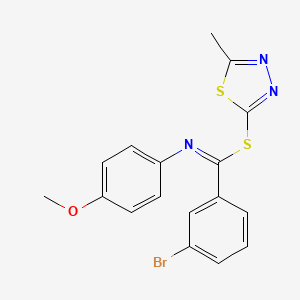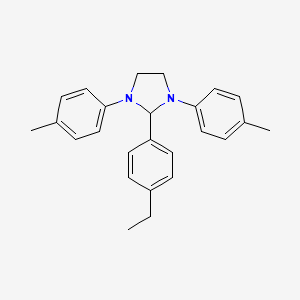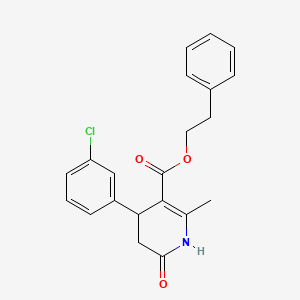
5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound combines the structural features of thiadiazole and benzenecarbimidothioate, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms a hydrazinecarbothioamide intermediate, which cyclizes to form the thiadiazole ring.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with 4-methoxyphenyl isothiocyanate under basic conditions to form the desired benzenecarbimidothioate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or thiols.
Substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. Thiadiazole derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its applications in the field of materials science are still being explored.
Mechanism of Action
The mechanism of action of 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate involves its interaction with cellular targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler derivative with similar biological activities but lacking the additional functional groups present in the target compound.
Benzimidazole: Another heterocyclic compound with antimicrobial and anticancer properties.
Thiazole: A structurally related compound with a sulfur and nitrogen-containing ring, known for its diverse biological activities.
Uniqueness
The uniqueness of 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate lies in its combination of the thiadiazole ring with the brominated benzene and methoxyphenyl groups. This structural complexity enhances its potential interactions with biological targets, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C17H14BrN3OS2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl) 3-bromo-N-(4-methoxyphenyl)benzenecarboximidothioate |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-20-21-17(23-11)24-16(12-4-3-5-13(18)10-12)19-14-6-8-15(22-2)9-7-14/h3-10H,1-2H3 |
InChI Key |
LQHLFSPGIQERAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(=NC2=CC=C(C=C2)OC)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103285.png)
![2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile](/img/structure/B11103295.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11103300.png)


![N-(4-fluorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11103308.png)
![Ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate](/img/structure/B11103309.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11103311.png)

![Methyl 2-[hydroxy(diphenyl)acetyl]-1-phenylhydrazinecarboxylate](/img/structure/B11103335.png)
![5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11103337.png)
![2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11103343.png)
![11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11103350.png)

